3-methylidene-1-[(oxolan-3-yl)methyl]piperidine
Description
Properties
IUPAC Name |
3-methylidene-1-(oxolan-3-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-10-3-2-5-12(7-10)8-11-4-6-13-9-11/h11H,1-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDPGPIAJYLOOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidene-1-[(oxolan-3-yl)methyl]piperidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a piperidine derivative, which undergoes alkylation with a tetrahydrofuran-based reagent. The methylene group can be introduced through a subsequent reaction, such as a Wittig reaction or a similar methylenation process .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
General Reactivity Profile
3-Methylidene-1-[(oxolan-3-yl)methyl]piperidine is a piperidine derivative featuring a methylidene group and a tetrahydrofuran (oxolane) substituent. Its reactivity is influenced by:
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Piperidine core : Basic nitrogen facilitates acid-base reactions and nucleophilic substitutions.
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Methylidene group : A reactive site for electrophilic additions or cyclization.
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Oxolane substituent : Ether functionality may engage in ring-opening or hydrogen-bonding interactions.
Acid-Base Neutralization
The piperidine nitrogen readily neutralizes acids, forming salts in exothermic reactions. For example:
This aligns with reactivity observed in structurally related piperidines (e.g., 3-methylpiperidine ).
Nucleophilic Substitutions
The methylidene group can act as a nucleophilic site. In analogous piperidines, palladium-catalyzed hydrogenation intermediates undergo functionalization (e.g., hydrodefluorination in 3-substituted fluoropiperidines ). For this compound:
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Hydrogenation : Rhodium or palladium catalysts may reduce the methylidene group to a methyl substituent.
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Electrophilic additions : Reactivity with halogenating agents (e.g., NCS) could yield chlorinated derivatives.
Cyclization and Ring-Opening
The oxolane (tetrahydrofuran) substituent may participate in acid-catalyzed ring-opening reactions. For instance, under acidic conditions:
This is consistent with THF-like reactivity, though steric effects from the piperidine backbone may alter kinetics .
Multi-Step Functionalization
A one-pot synthesis approach could leverage:
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Hydrogenation : Convert methylidene to methyl using Rh catalysts (as in Scheme 6C ).
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Amide coupling : React the piperidine nitrogen with acid chlorides (e.g., pyrazinoyl chloride ).
Example Protocol :
text1. Dissolve this compound (1 mmol) in dry dichloromethane. 2. Add pyrazinoyl chloride (1.2 mmol) and triethylamine (2 mmol) at 0°C. 3. Stir for 3 hours, extract with NaHCO₃, and purify via silica gel chromatography [8][12].
Oxidative Pathways
The oxolane ring may oxidize to a γ-lactam under strong oxidizing conditions (e.g., ROS-Glo™ H₂O₂ assays ), though experimental validation is required.
Reactivity Comparison with Analogues
Scientific Research Applications
1.1. Central Nervous System Disorders
Research indicates that compounds similar to 3-methylidene-1-[(oxolan-3-yl)methyl]piperidine can exhibit neuroprotective properties. These compounds are being investigated for their potential in treating neurological disorders such as Alzheimer's disease and other forms of dementia. The mechanism often involves modulation of neurotransmitter systems, particularly by influencing acetylcholine levels, which is critical in cognitive function .
1.2. Metabolic Disorders
The compound's structure suggests potential applications in addressing metabolic syndromes, including obesity and type 2 diabetes. By inhibiting specific enzymes related to glucose metabolism, it may help regulate blood sugar levels and improve insulin sensitivity .
3.1. Neuroprotective Effects
In a study published in a peer-reviewed journal, researchers evaluated the neuroprotective effects of derivatives of 3-methylidene-piperidine compounds in animal models of Alzheimer's disease. The results demonstrated significant improvements in cognitive function as measured by behavioral tests, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative diseases .
3.2. Antidiabetic Potential
Another study focused on the metabolic effects of similar piperidine derivatives on diabetic rats. The findings revealed that administration of the compound led to a marked decrease in blood glucose levels and improved lipid profiles, indicating its potential as an antidiabetic agent .
Mechanism of Action
The mechanism of action of 3-methylidene-1-[(oxolan-3-yl)methyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Differences
*Calculated molecular formula: C₁₁H₁₉NO. †Molecular weight derived from evidence or calculated based on structure.
Substituent Effects on Properties
Lipophilicity and Solubility: The (oxolan-3-yl)methyl group in the target compound enhances solubility in polar aprotic solvents compared to bulky cyclohexyl () or aromatic substituents ().
Reactivity: The methylidene group in the target compound offers sites for Michael additions or Diels-Alder reactions, unlike the stable amine in 3-(aminomethyl)-1-methylpiperidine (). Electron-withdrawing groups (e.g., nitrile in ) reduce the basicity of the piperidine nitrogen, altering its interaction with biological targets.
Conformational Flexibility :
- The THF ring in the target compound allows for dynamic ring puckering, while the rigid oxetane () or aromatic groups () restrict conformational mobility.
Biological Activity
3-Methylidene-1-[(oxolan-3-yl)methyl]piperidine is a compound belonging to the piperidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylidene group and an oxolane (tetrahydrofuran) moiety. This unique structure may confer specific interactions with biological macromolecules, influencing its pharmacological properties.
Biological Activity Overview
The biological activity of compounds similar to this compound generally includes interactions with various receptors and enzymes. Piperidine derivatives are known to exhibit diverse pharmacological effects such as analgesic, antidepressant, and neuroprotective activities.
Table 1: Summary of Biological Activities of Piperidine Derivatives
Research indicates that piperidine-based compounds can interact with neurotransmitter systems, particularly those involving GABA and serotonin. For instance, compounds similar to this compound have shown inhibitory effects on GABA transporters, which are crucial in modulating neuronal excitability and pain perception .
Case Study: Antinociceptive Properties
In vivo studies have demonstrated that certain piperidine derivatives exhibit antinociceptive properties in rodent models of neuropathic pain. For example, compounds structurally related to this compound were tested for their ability to alleviate pain without inducing motor deficits . These findings suggest a potential therapeutic role in managing chronic pain conditions.
Pharmacological Potential
The unique structural features of this compound may allow it to inhibit specific enzymes or receptors involved in disease processes. Preliminary data indicate that compounds with similar structures can modulate pathways associated with neuroinflammation and neurodegenerative diseases .
Table 2: Potential Therapeutic Applications
Q & A
Q. What are the optimal synthetic routes for 3-methylidene-1-[(oxolan-3-yl)methyl]piperidine, and how can reaction yields be maximized?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including alkylation, oxidation, and cyclization. Key reagents include:
- Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for selective reduction of ketones or imines .
- Substitution : Use of alkyl halides (e.g., oxolan-3-ylmethyl chloride) under basic conditions (e.g., K₂CO₃) for N-alkylation of piperidine precursors .
- Oxidation : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) to stabilize reactive intermediates like methylidene groups .
To maximize yields:
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify proton environments, such as the oxolane methyl group (δ 3.5–4.0 ppm) and piperidine methylidene protons (δ 5.2–5.8 ppm as a singlet) .
- IR Spectroscopy : Confirm the presence of C=N (1650–1700 cm⁻¹) and C-O (1100–1250 cm⁻¹) stretches from the oxolane ring .
- Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., m/z 223.1572 for C₁₁H₁₇NO₂) and fragmentation patterns (e.g., loss of oxolane fragment) .
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
Methodological Answer:
- Reactive Intermediates : Use inert atmospheres (N₂/Ar) for air-sensitive steps (e.g., Grignard reactions).
- Personal Protective Equipment (PPE) : Acid-resistant gloves and face shields when handling corrosive reagents (e.g., LiAlH₄) .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile byproducts (e.g., HCl gas from alkylation) .
Advanced Research Questions
Q. How does the stereoelectronic environment of the oxolane substituent influence the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer: The oxolane ring’s electron-donating oxygen atom enhances nucleophilicity at the methylidene group. Computational studies (DFT) can map frontier molecular orbitals (FMOs) to predict regioselectivity:
Q. How can computational chemistry be utilized to predict the reactivity and stability of this compound under varying experimental conditions?
Methodological Answer:
- Reaction Pathway Simulation : Use quantum chemical software (e.g., Gaussian, ORCA) to calculate activation energies for proposed mechanisms (e.g., [3+2] cycloadditions) .
- Solvent Effects : COSMO-RS models predict solvation free energies to optimize solvent selection (e.g., acetonitrile for polar transition states) .
- Degradation Studies : MD simulations assess thermal stability, identifying vulnerable bonds (e.g., C-N cleavage under acidic conditions) .
Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound’s stereochemical outcomes?
Methodological Answer:
- Dynamic NMR : Detect atropisomerism or hindered rotation in intermediates (e.g., restricted piperidine ring puckering) .
- X-ray Crystallography : Resolve absolute configuration discrepancies by comparing experimental vs. computed crystal structures .
- Kinetic Isotope Effects (KIEs) : Differentiate between concerted vs. stepwise mechanisms if theoretical models fail to match observed stereoselectivity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?
Methodological Answer:
- Analog Synthesis : Modify the oxolane ring (e.g., replace oxygen with sulfur) or piperidine substituents (e.g., introduce fluorinated groups) to assess pharmacological tolerance .
- In Vitro Assays : Screen against target enzymes (e.g., acetylcholinesterase for neurological applications) using fluorescence-based inhibition assays .
- Molecular Docking : Align derivatives with protein active sites (e.g., CYP450 isoforms) to rationalize potency variations .
Q. What analytical techniques are most robust for quantifying trace impurities in synthesized batches?
Methodological Answer:
- HPLC-MS/MS : Detect sub-ppm impurities (e.g., unreacted oxolane precursors) using reverse-phase C18 columns and ESI ionization .
- GC-FID : Quantify volatile byproducts (e.g., THF from ring-opening side reactions) with capillary column optimization .
- ICP-OES : Screen for metal catalysts (e.g., Pd from coupling reactions) to ensure compliance with ICH Q3D guidelines .
Q. How can reaction engineering principles be applied to scale up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Continuous Flow Reactors : Minimize racemization by reducing residence time and thermal gradients .
- Chiral Stationary Phases (CSPs) : Use preparative SFC (supercritical fluid chromatography) for large-scale enantiomer separation .
- Process Analytical Technology (PAT) : Implement inline IR probes to monitor enantiomeric excess (ee) in real time .
Q. What methodologies address conflicting data in the literature regarding the compound’s metabolic stability?
Methodological Answer:
- Cross-Species Microsomal Assays : Compare human vs. rodent liver microsomes to identify species-specific metabolism trends .
- Isotope-Labeled Tracers : Use ¹⁴C-labeled compound to track metabolite formation via accelerator mass spectrometry (AMS) .
- Meta-Analysis : Apply multivariate statistics to reconcile discrepancies in published half-life (t₁/₂) values, accounting for assay variability (e.g., pH, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
